molecular formula C21H23N7O2 B2908959 N-(2-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021223-76-6

N-(2-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2908959
CAS No.: 1021223-76-6
M. Wt: 405.462
InChI Key: SSMDHGSYZCICGC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a pyridazine core substituted with a pyridin-2-ylamino group at position 6 and a piperazine-carboxamide moiety at position 2. The 2-methoxyphenyl group attached to the carboxamide nitrogen confers distinct electronic and steric properties, influencing its pharmacological profile. Its molecular formula is C₂₁H₂₃N₇O₂ (CAS: 1021214-34-5) .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-30-17-7-3-2-6-16(17)23-21(29)28-14-12-27(13-15-28)20-10-9-19(25-26-20)24-18-8-4-5-11-22-18/h2-11H,12-15H2,1H3,(H,23,29)(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDHGSYZCICGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)Chroman-4-yl)Piperazine-1-Carboxamide]

  • Key Differences: Replaces the pyridin-2-ylamino group with a chroman-4-yl group and introduces a trifluoromethyl substituent.
  • Activity : Potent FAAH inhibitor (IC₅₀ = 4.2 nM) with high brain penetration. Demonstrated efficacy in inflammatory pain models (ED₅₀ = 0.3 mg/kg in rats) .
  • Advantage : Superior pharmacokinetics due to enhanced lipophilicity from the chroman group.

4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide (ML267)

  • Key Differences : Substitutes carboxamide with carbothioamide and introduces chloro/trifluoromethyl groups on pyridine.
  • Activity : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.6 µM), disrupting secondary metabolism .
  • Limitation : Reduced solubility compared to carboxamide derivatives.

4-(2-Methoxyphenyl)-N-(3-Pyridinyl)Piperazine-1-Carbothioamide

  • Key Differences: Carbothioamide instead of carboxamide; pyridin-3-yl vs. pyridin-2-ylamino substitution.

Substituted Phenylpiperazine Derivatives

p-MPPI and p-MPPF (Serotonin 5-HT₁A Antagonists)

  • Key Differences : Replace pyridazin-3-yl with p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.
  • Activity :
    • p-MPPI : ID₅₀ = 5 mg/kg (8-OH-DPAT-induced hypothermia in rats).
    • p-MPPF : ID₅₀ = 3 mg/kg (same model).
    • Both lack partial agonist activity and exhibit competitive antagonism at pre-/postsynaptic 5-HT₁A receptors .

N-(4-Ethylphenyl)-4-(6-(Pyridin-2-ylamino)Pyridazin-3-yl)Piperazine-1-Carboxamide

  • Key Differences : 4-Ethylphenyl vs. 2-methoxyphenyl substitution.

Comparative Pharmacological Data

Compound Core Structure Key Substituents Target/Activity Potency
Query Compound Pyridazine-Piperazine 2-Methoxyphenyl, Pyridin-2-ylamino Not explicitly reported (inference: enzyme/receptor modulation) N/A
PKM-833 Pyridazine-Piperazine Chroman-4-yl, Trifluoromethyl FAAH inhibition IC₅₀ = 4.2 nM
ML267 Pyridine-Piperazine 3-Chloro-5-CF₃-pyridin-2-yl, Carbothioamide Bacterial PPTase inhibition IC₅₀ = 0.6 µM
p-MPPI Benzamido-Piperazine 2-Methoxyphenyl, p-Iodobenzamido 5-HT₁A receptor antagonism ID₅₀ = 5 mg/kg

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Pyridazine vs. Pyridine : Pyridazine cores enhance π-π stacking in enzyme active sites (e.g., FAAH), while pyridine derivatives prioritize bacterial targets .
    • Carboxamide vs. Carbothioamide : Carbothioamides (e.g., ML267) exhibit stronger enzyme inhibition but poorer solubility .
    • Substituent Effects : Electron-donating groups (e.g., 2-methoxy) improve receptor binding affinity, whereas halogenated/CF₃ groups enhance metabolic stability .
  • Pharmacokinetic Considerations :

    • The query compound’s 2-methoxyphenyl group balances lipophilicity and solubility, contrasting with PKM-833’s chroman moiety (optimized for CNS penetration) .
  • Unresolved Questions :

    • Direct comparative studies between the query compound and its analogs are lacking. Further in vitro profiling (e.g., binding assays, enzyme inhibition) is needed to clarify its primary mechanism.

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